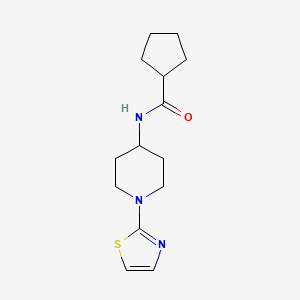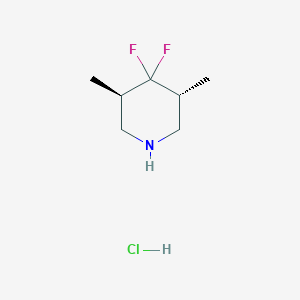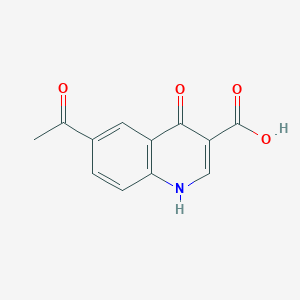
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a compound that has been used in the synthesis of a series of 4-quinolone-3-carboxylic acid-containing spirooxindole-pyrrolidine derivatives . It is also known as a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The compound can be prepared through the base-catalysed condensation of 6-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acids . A simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields has been reported .
Molecular Structure Analysis
The structure of one of the compounds was investigated theoretically by computational techniques. DFT studies support the proposed mechanism for this cycloaddition reaction . The optimized bond lengths of C–C, C–N, and C–O in the 4-quinolone-3-carboxylic acid calculated by B3LYP/6-31G*, HF/6-31G*, M05-2x/6-31G* methods are in good agreement with the molecular structure .
Chemical Reactions Analysis
The compound has been used in multicomponent 1,3-dipolar cycloaddition reactions of azomethine ylides with new (E)-4-oxo-6-(3-phenyl-acryloyl)-1,4-dihydroquinoline-3-carboxylic acids in good yields with high regioselectivity .
Physical And Chemical Properties Analysis
The IR spectrum of compound showed two intense absorption bands at 1721, (1685 cm^-1) due to carboxylic acid and oxindole carbonyl functions, respectively .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated that derivatives of 1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related to 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibit significant antibacterial activities. For example, a study by Koga et al. (1980) focused on the antibacterial activities of these compounds, particularly against Gram-positive and Gram-negative bacteria, discussing structure-activity relationships (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Neurotransmitter Receptor Antagonism
Carling et al. (1992) investigated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid for their antagonist activity at the glycine site on the NMDA receptor. This study highlights the potential of these compounds in neuroscience and pharmacology (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).
Oxidative Functionalization in Organic Chemistry
Ueda, Yoshida, and Tokuyama (2014) explored the oxidative functionalization of the benzylic C-H bonds in tetrahydroisoquinolines, showcasing the relevance of this compound in organic synthesis and chemical reactions (Ueda, Yoshida, & Tokuyama, 2014).
Potential Therapeutic Applications
The derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, which are structurally similar to this compound, have been studied for their therapeutic potential. Solecka et al. (2014) synthesized and tested these derivatives for activities like free-radical scavenging and enzyme inhibition, indicating their possible use in treating oxidative-stress-related diseases (Solecka, Guśpiel, Postek, Ziemska, Kawȩcki, Łęczycka, Osior, Pietrzak, Pypowski, & Wyrzykowska, 2014).
Fluorescent Labeling in Biomedical Analysis
Hirano et al. (2004) studied 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, for its potential as a fluorescent labeling reagent in biomedical analysis, indicating the utility of quinoline derivatives in analytical chemistry (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-acetyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6(14)7-2-3-10-8(4-7)11(15)9(5-13-10)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPPQKOHRGIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)
![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)
![2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2651623.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)
![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)
![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)
![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)
![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)
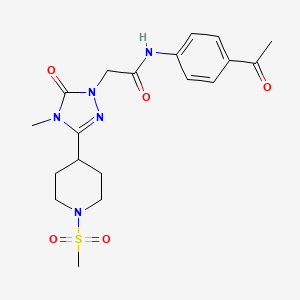
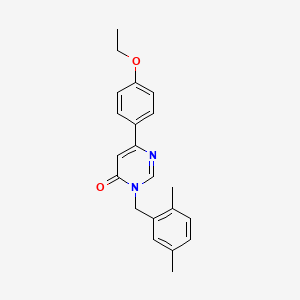
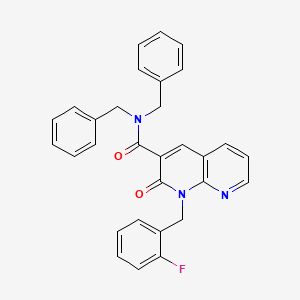
![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)
